molecular formula C12H13BrN2O2S B5827848 2-bromo-N-(morpholin-4-ylcarbonothioyl)benzamide

2-bromo-N-(morpholin-4-ylcarbonothioyl)benzamide

Cat. No.: B5827848
M. Wt: 329.21 g/mol
InChI Key: UEUIYAZQLYYLGZ-UHFFFAOYSA-N
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Description

2-bromo-N-(morpholin-4-ylcarbonothioyl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a morpholin-4-ylcarbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(morpholin-4-ylcarbonothioyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with morpholine-4-carbothioamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(morpholin-4-ylcarbonothioyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The thioamide group can be oxidized to a sulfonamide or reduced to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfonamide derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-bromo-N-(morpholin-4-ylcarbonothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-bromo-N-(morpholin-4-ylcarbonothioyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(morpholin-4-ylmethyl)benzamide
  • 3-bromo-N-(morpholin-4-ylcarbonothioyl)benzamide
  • 2-chloro-N-(morpholin-4-ylcarbonothioyl)benzamide

Uniqueness

2-bromo-N-(morpholin-4-ylcarbonothioyl)benzamide is unique due to the presence of both a bromine atom and a morpholin-4-ylcarbonothioyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions, while the morpholin-4-ylcarbonothioyl group provides additional sites for biochemical interactions.

Properties

IUPAC Name

2-bromo-N-(morpholine-4-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c13-10-4-2-1-3-9(10)11(16)14-12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIYAZQLYYLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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